Penostatin I -

Penostatin I

Catalog Number: EVT-1583701
CAS Number:
Molecular Formula: C22H32O3
Molecular Weight: 344.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Penostatin I, also known as pentostatin, is a potent cytostatic purine analogue primarily recognized for its ability to inhibit adenosine deaminase. This inhibition leads to the accumulation of adenosine, which has significant implications in various lymphoproliferative disorders. The systematic name for pentostatin is (R)-3-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,6,7,8-tetrahydro-imidazo[4,5-d][1,3]diazepin-8-ol. It is derived from natural sources and has been extensively studied for its therapeutic applications.

Source

Pentostatin was originally isolated from the fermentation products of certain microorganisms, particularly from Actinomadura species. The biosynthesis of pentostatin involves complex pathways that have been elucidated through genome mining and transcriptomic analyses of these microorganisms .

Classification

Penostatin belongs to the class of purine nucleoside antibiotics. It is categorized as an antineoplastic agent due to its role in inhibiting cell proliferation by interfering with nucleotide metabolism.

Synthesis Analysis

Methods

The synthesis of pentostatin can be achieved through several methods, including both natural extraction and total synthesis approaches. Recent advancements have focused on enzymatic and chemical methods that enhance yield and stereoselectivity.

  1. Enzymatic Transglycosylation: This method involves an enzymatic reaction between an imidazo-[4,5-d][1,3]diazepine compound and a 2'-deoxyribonucleotide. The process is catalyzed by nucleoside deoxyribosyltransferase, which facilitates the formation of the desired nucleoside structure .
  2. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: Following the transglycosylation step, a ruthenium catalyst is employed to promote asymmetric transfer hydrogenation, yielding pentostatin with high stereoselectivity (greater than 99% excess of the desired anomer) .

Technical Details

The synthesis typically requires specific conditions:

  • Transglycosylation Reaction: Utilizes 2-deoxy-uridine as the ribonucleoside.
  • Hydrogenation Conditions: Conducted in a mixture of triethylamine and formic acid under mild conditions .
Molecular Structure Analysis

Structure

The molecular structure of pentostatin features a fused bicyclic system characterized by its imidazo[4,5-d][1,3]diazepin core. The presence of a tetrahydrofuran moiety contributes to its biological activity.

Data

Key structural data include:

  • Molecular Formula: C11_{11}H14_{14}N4_{4}O4_{4}
  • Molecular Weight: 270.25 g/mol
  • Stereochemistry: The compound exhibits specific stereochemical configurations that are critical for its biological function.
Chemical Reactions Analysis

Reactions

Pentostatin undergoes various chemical reactions that are pivotal for its synthesis and functionality:

  1. Enzymatic Reactions: The initial steps involve enzymatic catalysis that forms the core structure.
  2. Hydrogenation Reactions: The asymmetric transfer hydrogenation step is crucial for achieving the desired stereochemistry.

Technical Details

The reactions are typically conducted under controlled conditions to optimize yield and selectivity. For example, the use of specific catalysts and solvents can significantly influence the outcome.

Mechanism of Action

Process

Pentostatin exerts its pharmacological effects primarily through the inhibition of adenosine deaminase. This enzyme plays a critical role in purine metabolism by converting adenosine to inosine.

Data

By inhibiting adenosine deaminase, pentostatin leads to increased levels of adenosine in tissues, which can induce apoptosis in lymphoid cells and modulate immune responses . This mechanism is particularly beneficial in treating lymphoproliferative disorders such as hairy cell leukemia.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • pH Stability: Stable within a pH range of 4 to 7.
  • Melting Point: Approximately 150–155 °C.

Relevant analyses have shown that pentostatin maintains stability under various storage conditions, which is essential for its pharmaceutical applications.

Applications

Scientific Uses

Pentostatin has several applications in clinical and research settings:

  • Cancer Treatment: Used primarily in treating hairy cell leukemia and other lymphoproliferative disorders due to its ability to inhibit cell proliferation.
  • Research Tool: Investigated for its role in studying purine metabolism and adenosine signaling pathways.

Recent studies continue to explore potential new applications of pentostatin in combination therapies for various malignancies .

Historical Development & Discovery of Pentostatin

Origins in Microbial Fermentation: Streptomyces antibioticus Isolation

Pentostatin (2′-deoxycoformycin) emerged from systematic screening of microbial metabolites for bioactive compounds. In 1974, researchers at Warner-Lambert Research Institute isolated this nucleoside antibiotic from fermentation broths of Streptomyces antibioticus strains. The discovery occurred during targeted screening for natural products with enzyme inhibitory activity, leveraging the established role of actinomycetes as prolific producers of therapeutically valuable secondary metabolites [1] [2]. Fermentation protocols involved cultivating Streptomyces strains in complex media under controlled aerobic conditions, followed by solvent extraction and chromatographic purification of the bioactive component [2].

The identification of pentostatin-producing strains expanded beyond the original discovery. Subsequent investigations revealed production capabilities in additional actinomycetes, including Actinomadura sp. ATCC 39365 (1979), and fungi such as Aspergillus nidulans and Cordyceps militaris [2]. Strain improvement efforts focused on traditional mutagenesis and medium optimization to enhance yields, as initial titers were exceptionally low (≤10 mg/L), presenting significant challenges for large-scale production and clinical development [2] [8]. These efforts reflected the broader historical context of antibiotic discovery, where microbial fermentation served as humanity’s oldest biotechnological tool for harnessing bioactive natural products [1] [9].

Table 1: Microbial Sources of Pentostatin

MicroorganismYear IdentifiedClassificationReported Metabolites
Streptomyces antibioticus1974ActinomycetePentostatin
Actinomadura sp. ATCC 393651979Actinomycete2′-amino-2′-deoxyadenosine, Pentostatin
Aspergillus nidulans1979FungusPentostatin, Cordycepin
Cordyceps militaris2017FungusPentostatin, Cordycepin

Chronology of Structural Elucidation Efforts

Structural characterization of pentostatin presented considerable challenges due to its unprecedented architecture. Initial spectroscopic analyses (1974–1975) revealed a molecular formula of C₁₁H₁₆N₄O₄ and suggested a modified purine nucleoside structure. The breakthrough came through X-ray crystallography in 1975, which definitively established the presence of a unique 7-membered imidazo[4,5-d][1,3]diazepine ring system instead of the conventional purine scaffold [2] [8]. This ring system featured an unusual N-glycosidic bond linking the diazepine moiety to 2′-deoxyribose, distinguishing it from classical nucleosides like adenosine [6].

Detailed stereochemical analysis confirmed the β-configuration at the anomeric carbon (C1′) and the R configuration at the C8 position of the diazepine ring. Isotope labeling studies (1984) demonstrated adenosine as a biosynthetic precursor, with glycine and ribose C-1 contributing carbon atoms to the diazepine ring [2]. The complete structural assignment revealed pentostatin as (8R)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H,6H,7H,8H-imidazo[4,5-d][1,3]diazepin-8-ol, establishing it as a potent transition-state analog inhibitor of adenosine deaminase (ADA) [6] [8]. This structural mimicry explained its exceptionally tight binding to ADA (Ki = 2.5 × 10−12 M), exceeding substrate affinity by orders of magnitude [8].

Table 2: Key Structural Features of Pentostatin

Structural CharacteristicAnalytical MethodBiological Significance
Imidazo[4,5-d][1,3]diazepine ringX-ray crystallography (1975)Novel scaffold mimicking adenosine's transition state
β-configured N-glycosidic bondNMR spectroscopyEssential for enzyme recognition
R-configuration at C8Polarimetry, X-ray analysisCritical for ADA active site complementarity
2′-deoxyribose moietyChemical degradation, NMRSimilar to substrate deoxyadenosine

Key Milestones in Early Pharmacological Characterization

The pharmacological journey of pentostatin began with the demonstration of its potent adenosine deaminase (ADA) inhibition. Initial enzymatic studies (1974–1977) confirmed irreversible inhibition kinetics and established its mechanism: by blocking ADA-mediated deamination, pentostatin causes intracellular accumulation of deoxyadenosine and its toxic metabolite deoxyadenosine triphosphate (dATP). Elevated dATP inhibits DNA synthesis through ribonucleotide reductase blockade and promotes apoptosis in lymphocytes [2] [6] [8]. This mechanism explained the selective lymphotoxicity observed in preclinical models.

Table 3: Early Pharmacological Milestones of Pentostatin

YearMilestoneSignificance
1974Isolation from S. antibioticusDiscovery of nucleoside antibiotic with ADA inhibition
1975Structural elucidation completedDefined unique imidazo-diazepine core
1977ADA inhibition mechanism describedExplained selective lymphocytotoxicity
1979Activity in Actinomadura and fungi confirmedBroadened biotechnological production potential
1984Adenosine precursor role establishedIlluminated biosynthetic pathway
1991Clinical efficacy in hairy cell leukemia reportedValidated mechanism-based therapeutic application
1992FDA approval for hairy cell leukemiaFormalized clinical translation (brand name Nipent®)

Preclinical efficacy studies in murine leukemia models (late 1970s) demonstrated significant antitumor activity, prompting Phase I human trials. Early clinical investigations focused on hematologic malignancies, with pivotal studies in hairy cell leukemia (HCL) demonstrating remarkable efficacy. A landmark study (1991) reported response rates exceeding 90% in refractory HCL patients, with durable complete remissions [2] [6]. This efficacy directly stemmed from pentostatin’s mechanism: HCL cells express high ADA levels, making them exquisitely sensitive to ADA inhibition [8]. These findings culminated in FDA approval in 1992 for the treatment of hairy cell leukemia refractory to interferon-alpha [6].

Beyond monotherapy, early pharmacological studies revealed synergistic interactions with other antimetabolites. The combination with vidarabine (ara-A) proved particularly significant: pentostatin prevented vidarabine’s deamination to its inactive metabolite ara-hypoxanthine, substantially enhancing vidarabine’s antileukemic and antiviral potency [6] [8]. Additionally, immunosuppressive properties were recognized in graft-versus-host disease (GVHD) models, foreshadowing later applications in transplantation [8].

Compound Names Mentioned:

  • Pentostatin
  • 2′-Deoxycoformycin
  • Nipent®
  • CI-825 (developmental code)
  • NSC-218321 (NSC code)
  • (8R)-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H,6H,7H,8H-imidazo[4,5-d][1,3]diazepin-8-ol (IUPAC name)

Properties

Product Name

Penostatin I

IUPAC Name

(1S,2S,4R,8S,10Z,12Z)-9-heptyl-4,8-dihydroxy-12-methyltricyclo[6.5.1.02,6]tetradeca-6,10,12-trien-14-one

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

InChI

InChI=1S/C22H32O3/c1-3-4-5-6-7-8-17-10-9-15(2)11-20-19-13-18(23)12-16(19)14-22(17,25)21(20)24/h9-11,14,17-20,23,25H,3-8,12-13H2,1-2H3/b10-9-,15-11-/t17?,18-,19+,20-,22+/m0/s1

InChI Key

VOPMFXTYHLQMQJ-XSWYTLGQSA-N

Synonyms

penostatin I

Canonical SMILES

CCCCCCCC1C=CC(=CC2C3CC(CC3=CC1(C2=O)O)O)C

Isomeric SMILES

CCCCCCCC1/C=C\C(=C/[C@H]2[C@@H]3C[C@H](CC3=C[C@@]1(C2=O)O)O)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.